molecular formula C8H12O3 B13833085 Cyclobutaneacetic acid, 3-acetyl-

Cyclobutaneacetic acid, 3-acetyl-

Cat. No.: B13833085
M. Wt: 156.18 g/mol
InChI Key: CVUWAAYXWQKWCB-UHFFFAOYSA-N
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Description

Cyclobutaneacetic acid, 3-acetyl- is a chemical compound with the molecular formula C10H16O3 It is characterized by a cyclobutane ring, which is a four-membered carbon ring, attached to an acetic acid group and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutaneacetic acid, 3-acetyl- typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out without solvents at room temperature or with mild heating. The reaction conditions can vary, but typically involve stirring the reactants together until the desired product is formed .

Industrial Production Methods

Industrial production of cyclobutaneacetic acid, 3-acetyl- may involve more scalable methods, such as continuous flow synthesis or the use of catalytic processes to improve yield and efficiency. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Cyclobutaneacetic acid, 3-acetyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the acetyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Cyclobutaneacetic acid, 3-acetyl- has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which cyclobutaneacetic acid, 3-acetyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to modulate biochemical processes. The exact pathways involved are still under investigation and may differ based on the specific application.

Comparison with Similar Compounds

Cyclobutaneacetic acid, 3-acetyl- can be compared with other similar compounds, such as:

    Pinonic acid: This compound also contains a cyclobutane ring and is used in similar applications.

    Cyclobutane derivatives: Other cyclobutane-containing compounds may have different substituents, leading to variations in their chemical behavior and applications.

Conclusion

Cyclobutaneacetic acid, 3-acetyl- is a versatile compound with a range of applications in scientific research and industry Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists and researchers

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-(3-acetylcyclobutyl)acetic acid

InChI

InChI=1S/C8H12O3/c1-5(9)7-2-6(3-7)4-8(10)11/h6-7H,2-4H2,1H3,(H,10,11)

InChI Key

CVUWAAYXWQKWCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(C1)CC(=O)O

Origin of Product

United States

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